![molecular formula C9H9NO5 B1143767 (R)-3-Carboxy-4-hydroxyphenylglycine CAS No. 13861-03-5](/img/structure/B1143767.png)
(R)-3-Carboxy-4-hydroxyphenylglycine
Description
Synthesis Analysis
The synthesis of "(R)-3-Carboxy-4-hydroxyphenylglycine" and related compounds involves multiple approaches, including stereoselective synthesis techniques. For instance, the synthesis of related phenylglycine derivatives has been demonstrated through methods that ensure the retention of stereochemical integrity, crucial for their biological activity and chemical functionality. These methods highlight the importance of specific synthetic routes in achieving the desired enantiomer of phenylglycine derivatives, including "(R)-3-Carboxy-4-hydroxyphenylglycine" (Ma & Tian, 1997).
Molecular Structure Analysis
The molecular structure of "(R)-3-Carboxy-4-hydroxyphenylglycine" is characterized by the presence of a carboxy group and a hydroxy group attached to the phenyl ring, influencing its chemical behavior and interaction with biological systems. Investigations into the structure of related phenylglycine derivatives through X-ray crystallography and other spectroscopic methods provide insights into their conformational behavior and the impact of substituents on their spatial arrangement (Nandel & Shafique, 2014).
Chemical Reactions and Properties
"(R)-3-Carboxy-4-hydroxyphenylglycine" participates in various chemical reactions, reflective of its functional groups. Its carboxy and hydroxy groups make it a versatile reactant in condensation reactions, enzymatic processes, and as a building block in peptide synthesis. The compound's reactivity is further illustrated by its involvement in reactions that explore its potential as a substrate for enzyme-mediated modifications, demonstrating its utility in synthesizing complex molecules (Driscoll et al., 2000).
Scientific Research Applications
Antagonist at Metabotropic Glutamate Receptors : This compound acts as an antagonist at type I metabotropic glutamate receptors (mGluR1α), inhibiting glutamate-stimulated phosphoinositide hydrolysis in baby hamster kidney cells expressing mGluR1α (Thomsen & Suzdak, 1993).
Agonistic and Antagonistic Activities at mGluR Subtypes : The compound exhibits differential functional activities at various mGluR subtypes. It acts as an antagonist at mGluR1 and an agonist at mGluR2, showing no activity at mGluR4 (Thomsen, Boel, & Suzdak, 1994).
Synthesis and Modification for Selective Receptor Antagonism : The compound has been synthesized and modified for use as selective antagonists of metabotropic glutamate receptors, aiding in research into neurological functions and disorders (Ma & Tian, 1997).
Role in Natural Products and Medicinal Chemistry : It occurs in a variety of peptide natural products and has importance in medicinal chemistry due to its unique structural properties and pharmacological activities (Rashed S Al Toma et al., 2015).
Impact on Neural Responses and Potential Therapeutic Applications : Studies have explored its effects on neural responses and potential therapeutic applications in conditions like epilepsy (Tang et al., 1997).
properties
IUPAC Name |
5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBCZTXSTWCIG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424980 | |
Record name | (R)-3-Carboxy-4-hydroxyphenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Carboxy-4-hydroxyphenylglycine | |
CAS RN |
13861-03-5, 55136-48-6 | |
Record name | (αR)-α-Amino-3-carboxy-4-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13861-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-Carboxy-4-hydroxyphenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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